1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine
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Overview
Description
1-[4-(2-methoxy-4-prop-1-enylphenoxy)butyl]-3,5-dimethylpiperidine is a member of methoxybenzenes.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- The compound and its derivatives are used in the synthesis of various organic molecules. For instance, compounds with similar structures have been utilized in the synthesis of 2-methoxy-4,6-di(prop-1-enyl)phenol from eugenol, showcasing its antioxidant activity. This process involved a series of reactions including CTAB micellar catalytic O-allylation, Claisen rearrangement, and isomerization in alkaline conditions, demonstrating the compound's utility in creating biologically active molecules with potential antioxidant properties (Hernawan, Purwono, & Wahyuningsih, 2012).
Material Science
- In material science, derivatives of this compound have been explored for their potential in creating new materials. For example, synthesis and reactions involving similar compounds have been investigated for their application in producing materials with unique properties, such as high singlet oxygen quantum yields, making them suitable for applications in photodynamic therapy and as photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacology and Biochemistry
- The pharmacological applications of these compounds are diverse. For example, derivatives have shown activity as σ ligands with affinities towards σ1 and EBP sites, indicating potential applications in neuropharmacology and the development of therapeutic agents for various neurological disorders (Berardi et al., 2001).
- Another study focused on the antifungal effects of certain derivatives, highlighting their potential as antifungal agents, which is crucial for addressing drug-resistant fungal infections (Jafar et al., 2017).
Properties
Molecular Formula |
C21H33NO2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C21H33NO2/c1-5-8-19-9-10-20(21(14-19)23-4)24-12-7-6-11-22-15-17(2)13-18(3)16-22/h5,8-10,14,17-18H,6-7,11-13,15-16H2,1-4H3/b8-5+ |
InChI Key |
XJPDXOUEONEOAM-VMPITWQZSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC |
SMILES |
CC=CC1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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